1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, AldrichCPR 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, AldrichCPR
Brand Name: Vulcanchem
CAS No.:
VCID: VC13828818
InChI: InChI=1S/C24H16N2O2S2/c27-21-10-3-1-8-17(21)19-13-29-23(25-19)15-6-5-7-16(12-15)24-26-20(14-30-24)18-9-2-4-11-22(18)28/h1-14,27-28H
SMILES: C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=CC=C3)C4=NC(=CS4)C5=CC=CC=C5O)O
Molecular Formula: C24H16N2O2S2
Molecular Weight: 428.5 g/mol

1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, AldrichCPR

CAS No.:

Cat. No.: VC13828818

Molecular Formula: C24H16N2O2S2

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, AldrichCPR -

Specification

Molecular Formula C24H16N2O2S2
Molecular Weight 428.5 g/mol
IUPAC Name 2-[2-[3-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]phenyl]-1,3-thiazol-4-yl]phenol
Standard InChI InChI=1S/C24H16N2O2S2/c27-21-10-3-1-8-17(21)19-13-29-23(25-19)15-6-5-7-16(12-15)24-26-20(14-30-24)18-9-2-4-11-22(18)28/h1-14,27-28H
Standard InChI Key JCCWXDFWWAUWKL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=CC=C3)C4=NC(=CS4)C5=CC=CC=C5O)O
Canonical SMILES C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=CC=C3)C4=NC(=CS4)C5=CC=CC=C5O)O

Introduction

Structural Characterization and Molecular Architecture

Core Molecular Framework

The compound’s IUPAC name, 2-[2-[3-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]phenyl]-1,3-thiazol-4-yl]phenol, delineates its bis-thiazolylbenzene backbone with hydroxyphenyl appendages. X-ray crystallographic data from related thiazolylbenzene derivatives reveal planar configurations stabilized by π-π stacking and hydrogen-bonding interactions . The central benzene ring (C₆H₄) at the 1,3-positions connects to two thiazole rings (C₃H₂NS), each further linked to a 2-hydroxyphenyl group (C₆H₅OH). This arrangement creates a conjugated system that may enhance electronic delocalization, a critical feature for optoelectronic applications.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₂₄H₁₆N₂O₂S₂
Molecular Weight428.5 g/mol
IUPAC Name2-[2-[3-(4-(2-hydroxyphenyl)-1,3-thiazol-2-yl)phenyl]-1,3-thiazol-4-yl]phenol
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=CC=C3)C4=NC(=CS4)C5=CC=CC=C5O)O
InChIKeyJCCWXDFWWAUWKL-UHFFFAOYSA-N

The planar orientation of thiazole rings facilitates intramolecular charge transfer, while hydroxyl groups enable hydrogen bonding, influencing solubility and crystal packing .

Spectroscopic and Crystallographic Features

Although crystallographic data for 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene remains unpublished, analogous compounds such as O-(3-(benzo[d]thiazol-2-yl)naphthalen-2-yl) O-ethyl carbonothioate (C₂₄H₁₅NO₂S₂) exhibit monoclinic crystal systems (P2₁/c) with unit cell parameters a = 20.8250 Å, b = 5.3649 Å, c = 18.8787 Å, and β = 106.278° . These metrics suggest that similar thiazolyl-aromatic systems adopt densely packed lattices with intermolecular interactions critical for stabilizing solid-state phases.

Synthesis and Mechanistic Pathways

Proposed Synthetic Routes

While the exact synthesis protocol for 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene is proprietary, its structure implies a multi-step pathway involving:

  • Thiazole Ring Formation: Condensation of 2-aminothiophenol with α-bromoketones or carboxylic acid derivatives under acidic conditions .

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling to attach hydroxyphenyl groups to the thiazole rings.

  • Symmetrical Functionalization: Sequential arylations to install identical substituents at the 1,3-positions of the central benzene ring.

A related synthesis for benzo[d]thiazol-2-yl derivatives involves refluxing 3-hydroxynaphthalene-2-carboxylic acid with 2-aminothiophenol in toluene using PCl₃ as a cyclizing agent, followed by purification via recrystallization . Adapting this method could yield the target compound by substituting naphthalene precursors with appropriately functionalized benzene derivatives.

Challenges in Purification and Yield Optimization

Thiazole syntheses often face low yields due to side reactions such as oxidative dimerization or hydrolysis. Column chromatography and recrystallization from polar aprotic solvents (e.g., dimethylformamide) are typically employed to isolate pure products. The compound’s limited solubility in common organic solvents may necessitate high-temperature recrystallization or nanoparticle dispersion techniques.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound’s thermal stability is inferred from analogous thiazolylbenzenes, which exhibit decomposition temperatures above 250°C, as determined by thermogravimetric analysis (TGA). Its solubility profile is marked by:

  • High Solubility: In polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bond acceptor capacity.

  • Low Solubility: In water and nonpolar solvents (e.g., hexane), attributed to aromatic stacking and hydroxyl group hydration.

Table 2: Predicted Solubility Parameters

SolventSolubility (mg/mL)
Dimethyl Sulfoxide>50
Methanol~10
Water<0.1

Optical and Electronic Characteristics

The extended π-conjugation system suggests strong absorbance in the UV-Vis spectrum (λₐᵦₛ ≈ 300–400 nm), with potential fluorescence emission in the blue-green region. Density functional theory (DFT) calculations on similar structures predict a HOMO-LUMO gap of ~3.2 eV, indicating suitability as an electron-transport layer in organic light-emitting diodes (OLEDs).

Functional Applications in Materials Science

Optoelectronic Devices

Thiazolyl derivatives are widely investigated as emitters or hole-blocking layers in OLEDs due to their high electron affinity and thermal stability. The hydroxyphenyl groups in 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene may facilitate interfacial adhesion to metal electrodes, reducing device degradation.

Catalysis and Coordination Chemistry

The thiazole nitrogen and phenolic oxygen atoms serve as potential ligands for transition metals (e.g., Ru, Ir). Such complexes could catalyze organic transformations or function as photosensitizers in dye-sensitized solar cells (DSSCs).

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